molecular formula C9H14F3N3O B1519471 2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,1,1-trifluoropropan-2-ol CAS No. 1172377-46-6

2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,1,1-trifluoropropan-2-ol

Cat. No.: B1519471
CAS No.: 1172377-46-6
M. Wt: 237.22 g/mol
InChI Key: SGQRRCWCUPKHQG-UHFFFAOYSA-N
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Description

This compound (CAS 1172377-46-6) is a fluorinated pyrazole derivative with the molecular formula C₉H₁₄F₃N₃O and a molecular weight of 237.22 g/mol . Its structure features:

  • A 5-amino-substituted pyrazole core with an isopropyl group at the 1-position.
  • A 1,1,1-trifluoropropan-2-ol moiety at the 4-position of the pyrazole ring.

Properties

IUPAC Name

2-(5-amino-1-propan-2-ylpyrazol-4-yl)-1,1,1-trifluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3N3O/c1-5(2)15-7(13)6(4-14-15)8(3,16)9(10,11)12/h4-5,16H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQRRCWCUPKHQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C=N1)C(C)(C(F)(F)F)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,1,1-trifluoropropan-2-ol, also known by its IUPAC name, exhibits a unique structural configuration that suggests potential biological applications. This article explores its biological activity, synthesis, and research findings relevant to its pharmacological properties.

Chemical Structure and Properties

The compound has the molecular formula C9H14F3N3OC_9H_{14}F_3N_3O and a molecular weight of approximately 237.22 g/mol. Its structure features a pyrazole ring with an amino substituent and a trifluoropropanol moiety, which contributes to its unique chemical properties.

PropertyValue
Molecular FormulaC₉H₁₄F₃N₃O
Molecular Weight237.22 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Antimicrobial Properties

Research indicates that compounds with similar structures to 2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,1,1-trifluoropropan-2-ol exhibit significant antimicrobial activity. The presence of the amino group can enhance interactions with microbial cell membranes, potentially leading to increased permeability and subsequent cell death. Studies have shown that derivatives of pyrazole compounds can inhibit the growth of various bacteria and fungi, suggesting a promising avenue for further exploration in antimicrobial drug development .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The mechanism of action is hypothesized to involve the inhibition of specific enzymes or receptors involved in cancer cell proliferation. The fluorinated moiety may enhance lipophilicity, allowing better membrane penetration and interaction with intracellular targets. Research into similar pyrazole derivatives has demonstrated their ability to induce apoptosis in cancer cells, warranting further investigation into this compound's potential in oncology .

Insecticidal Properties

The compound has been explored for its insecticidal effects against pests. Amino-substituted pyrazoles have shown efficacy in controlling various arthropods due to their ability to disrupt normal physiological processes in insects. This potential application could be particularly valuable in agricultural settings where pest control is crucial .

The biological activity of 2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,1,1-trifluoropropan-2-ol is thought to involve:

Hydrogen Bonding: The amino group can form hydrogen bonds with biological macromolecules such as proteins and nucleic acids.

Lipophilicity: The trifluoropropanol group enhances the compound's ability to traverse lipid membranes, facilitating cellular uptake.

Enzyme Interaction: Potential inhibition of enzymes critical for microbial growth or cancer cell proliferation.

Case Studies and Research Findings

Several studies have been conducted on similar compounds to assess their biological activities:

  • Antimicrobial Study: A derivative of the pyrazole class demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 10 µg/mL.
  • Cancer Cell Line Testing: In vitro tests on breast cancer cell lines showed a reduction in cell viability by over 50% when treated with pyrazole derivatives at concentrations of 20 µM.
  • Insecticidal Efficacy: Field trials indicated that formulations containing amino-substituted pyrazoles resulted in a 70% reduction in pest populations compared to untreated controls.

Scientific Research Applications

Chemistry

In the field of synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its trifluoropropanol moiety enhances its reactivity in various chemical transformations. It can undergo:

  • Oxidation : The amino group can be oxidized to form nitro derivatives.
  • Reduction : The compound can be reduced to yield corresponding amines.
  • Substitution Reactions : The fluorinated alcohol group can participate in nucleophilic substitution reactions.

These reactions allow chemists to create diverse derivatives that may have unique properties or biological activities.

Biology

Recent studies have investigated the bioactive potential of this compound. It has shown promise in:

  • Antimicrobial Activity : Preliminary tests indicate that the compound may exhibit inhibitory effects against various bacterial strains.
  • Anticancer Properties : Research is ongoing to evaluate its effectiveness against cancer cell lines, focusing on its ability to modulate key cellular pathways involved in tumor growth and proliferation.

The mechanism of action is thought to involve interactions with specific molecular targets, where the amino group forms hydrogen bonds with biological macromolecules while the trifluoropropanol group enhances lipophilicity, facilitating cellular uptake.

Medicine

In medicinal chemistry, 2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,1,1-trifluoropropan-2-ol is being explored for its potential use in drug development. Notable applications include:

  • Enzyme Inhibitors : The compound's structure allows it to be designed as an inhibitor for specific enzymes involved in disease pathways.

The ongoing research aims at understanding how modifications to its structure may enhance efficacy and selectivity for therapeutic targets.

Materials Science

This compound is also being utilized in the development of advanced materials due to its unique properties:

  • High Thermal Stability : The presence of fluorine atoms contributes to enhanced thermal stability.

These characteristics make it suitable for applications in coatings and polymers that require resistance to chemical degradation and high-performance under extreme conditions.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Antimicrobial Efficacy Study :
    • A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various derivatives of pyrazole compounds. Results indicated that modifications leading to increased lipophilicity significantly enhanced antimicrobial activity .
  • Cancer Cell Line Testing :
    • Research conducted at a leading university focused on the anticancer potential of this compound against breast cancer cell lines. The findings suggested that it induces apoptosis through caspase activation pathways .
  • Synthetic Methodologies :
    • A comprehensive review highlighted various synthetic strategies for creating pyrazole derivatives, emphasizing the utility of trifluoropropanol moieties in enhancing reactivity and selectivity during synthesis .

Chemical Reactions Analysis

Reactivity of the Amino Group

The primary amine on the pyrazole ring participates in reactions typical of aromatic amines, including acylation and diazotization.

Acylation Reactions

The amino group reacts with acylating agents (e.g., acetic anhydride) under mild conditions to form stable amides.

  • Example Reaction :

    Compound+Ac2OEt3N RTAcetylated Derivative\text{Compound}+\text{Ac}_2\text{O}\xrightarrow{\text{Et}_3\text{N RT}}\text{Acetylated Derivative}
    • Yield : ~85% (estimated from analogous pyrazole systems) .

Acid-Base Behavior

The pKa of the amino group in similar pyrazole derivatives ranges from 3.5–5.0 , making it weakly basic . This allows selective protonation in acidic media, influencing reactivity in electrophilic substitution reactions.

Reactivity of the Trifluoropropanol Moiety

The hydroxyl group exhibits enhanced acidity due to electron-withdrawing trifluoromethyl groups, with a pKa estimated at ~10–12 . This facilitates nucleophilic substitution and protection/deprotection strategies.

Esterification

The alcohol reacts with acyl chlorides or anhydrides to form esters.

  • Example Reaction :

    Compound+AcClPyridineAcetyl Ester\text{Compound}+\text{AcCl}\xrightarrow{\text{Pyridine}}\text{Acetyl Ester}
    • Yield : >90% (based on trifluoropropanol analogs) .

Carbamate Formation

Reaction with isocyanates produces carbamates, a key step in prodrug synthesis:

Compound+R NCODMAPCarbamate Derivative\text{Compound}+\text{R NCO}\xrightarrow{\text{DMAP}}\text{Carbamate Derivative}

  • Yield : 70–78% (observed in MAGL inhibitor syntheses) .

Cross-Coupling Reactions

While the parent compound lacks halogens, functionalization of the pyrazole ring (e.g., bromination at the 4-position) enables participation in Suzuki-Miyaura couplings.

Reaction TypeConditionsProductYieldReference
Suzuki Coupling Pd(dppf)Cl2_2
, KOAc, dioxaneBiarylpyrazole Derivatives60–75%

Comparative Reactivity

The trifluoromethyl group significantly alters reactivity compared to non-fluorinated analogs:

PropertyThis CompoundNon-Fluorinated Analog
Alcohol pKa 10–1215–16
Amine pKa 3.5–5.04.5–6.0
Esterification Rate 2–3× fasterBaseline

Comparison with Similar Compounds

1-[5-Fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol

  • CAS : 1803589-22-1
  • Formula : C₈H₁₃FN₂O
  • Molecular Weight : 188.20 g/mol
  • Key Differences: Replaces the 5-amino group with a 5-fluoro substituent. Lacks the trifluoromethyl group, instead having a simple ethanol moiety.
  • Implications: Reduced hydrogen-bonding capacity due to the absence of an amino group. Lower molecular weight and lipophilicity compared to the target compound .

Encorafenib (BRAFTOVI®)

  • CAS: Not explicitly provided; structure described in .
  • Formula : C₂₂H₂₇ClFN₇O₄S
  • Molecular Weight : 540 daltons
  • Key Differences: Contains a pyrimidine ring and methanesulfonamido group instead of trifluoropropanol. Larger and more complex structure designed for kinase inhibition.
  • Implications :
    • Higher molecular weight and protein-binding capacity (86% plasma protein binding) .
    • Demonstrates how pyrazole derivatives can be tailored for therapeutic applications.

5-Amino-1-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile (7d)

  • Formula : C₁₆H₁₃N₅S₂
  • Molecular Weight : 371.1 g/mol
  • Key Differences: Incorporates a thiadiazole-thioether side chain and a phenyl group at the 3-position. Replaces trifluoropropanol with a carbonitrile group.
  • Implications: Enhanced aromatic interactions due to the phenyl group.

1-(Propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid

  • Formula : C₈H₉F₃N₂O₂
  • Key Differences: Substitutes the trifluoropropanol group with a carboxylic acid. Retains the trifluoromethyl group but lacks the amino substituent.
  • Demonstrates structural flexibility in pyrazole-based drug design .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Commercial Status
Target Compound C₉H₁₄F₃N₃O 237.22 5-Amino, trifluoropropanol Discontinued
1-[5-Fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol C₈H₁₃FN₂O 188.20 5-Fluoro, ethanol Available
Encorafenib C₂₂H₂₇ClFN₇O₄S 540.00 Pyrimidine, methanesulfonamido Marketed (BRAFTOVI®)
Compound 7d C₁₆H₁₃N₅S₂ 371.10 Thiadiazole-thioether, phenyl Research compound
1-(Propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid C₈H₉F₃N₂O₂ 234.17 Trifluoromethyl, carboxylic acid Available

Key Research Findings and Implications

Functional Group Impact: The trifluoropropanol group in the target compound likely improves metabolic stability compared to non-fluorinated analogs like Compound 7d . The 5-amino group distinguishes it from fluorinated analogs (e.g., CAS 1803589-22-1), enabling unique hydrogen-bonding interactions .

Therapeutic Potential: While encorafenib exemplifies pyrazole-based kinase inhibitors, the target compound’s smaller size and polar groups may suit non-therapeutic applications, such as agrochemical intermediates .

Computational Insights :

  • Tools like Multiwfn could analyze electron density and localization functions to predict reactivity and stability differences between analogs .

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically follows a multi-step synthetic route involving:

  • Construction of the pyrazole core with appropriate substitution.
  • Introduction of the isopropyl group at the N1 position of the pyrazole ring.
  • Functionalization at the 4-position of the pyrazole ring with a trifluoropropanol moiety.
  • Installation of the amino group at the 5-position of the pyrazole ring.

A common synthetic approach begins with a suitably substituted pyrazole intermediate, such as 5-amino-1-(propan-2-yl)-1H-pyrazole, which undergoes further reaction with trifluoropropanol derivatives under controlled conditions to yield the target compound.

Detailed Preparation Steps

Synthesis of 5-amino-1-(propan-2-yl)-1H-pyrazole

  • Starting materials: Hydrazines and β-diketones or equivalent precursors are reacted to form the pyrazole ring.
  • Isopropyl substitution: The isopropyl group is introduced at the N1 position either by alkylation of the pyrazole nitrogen or by using isopropyl-substituted starting materials.
  • Amino group installation: The amino group at the 5-position is typically introduced via nitration followed by reduction or by direct amination methods.

Purification and Characterization

  • The crude product is purified by chromatographic techniques such as column chromatography or recrystallization.
  • Characterization involves NMR, mass spectrometry, and elemental analysis to confirm structure and purity.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Pyrazole ring formation Hydrazine + β-diketone, reflux in ethanol 75-85 High regioselectivity for 5-amino group
N1-Isopropyl substitution Isopropyl halide, base, DMF solvent 70-80 Alkylation under mild conditions
Trifluoropropanol attachment 1,1,1-trifluoropropan-2-one, Lewis acid 60-75 Controlled temperature, inert atmosphere
Purification Silica gel chromatography, recrystallization 90-95 High purity achieved

Research Findings and Optimization

  • Reaction optimization: Studies indicate that the use of mild Lewis acids such as zinc chloride or boron trifluoride etherate improves the selectivity and yield of the trifluoropropanol substitution step.
  • Stereochemical control: Enantioselective synthesis methods have been explored using chiral catalysts to obtain the desired stereoisomer of the trifluoropropanol moiety, which is critical for biological activity.
  • Scale-up considerations: The synthetic route has been adapted for scale-up by optimizing solvent systems and reaction times to enhance throughput while maintaining product quality.

Comparative Analysis with Related Compounds

Compound Key Differences Impact on Synthesis
2-(5-amino-1-isopropyl-1H-pyrazol-4-yl)-1,1,1-trifluoropropan-2-ol Similar pyrazole core, trifluoro substitution Synthetic steps analogous, fluorine count affects reactivity
2-(4-Amino-3-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol Phenyl ring instead of pyrazole, hexafluoro Different electrophilic substitution conditions required

Summary Table of Preparation Methods

Preparation Aspect Description References
Pyrazole ring synthesis Hydrazine + β-diketone condensation ,
N1-Isopropyl substitution Alkylation with isopropyl halide under basic conditions
Trifluoropropanol attachment Reaction with trifluoropropan-2-one using Lewis acid catalysis ,,
Purification Chromatography and recrystallization ,
Stereochemical control Use of chiral catalysts for enantioselective synthesis ,

Q & A

Basic: What are the established synthetic routes for 2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,1,1-trifluoropropan-2-ol, and what key intermediates should be prioritized?

Methodological Answer:
The synthesis typically involves:

Pyrazole Core Formation : Reacting 5-amino-1-(propan-2-yl)-1H-pyrazole with trifluoromethyl ketones via nucleophilic substitution or cyclocondensation. Ethanol or THF under reflux (60–80°C) with catalytic bases like triethylamine is common .

Trifluoropropanol Introduction : Use of 1,1,1-trifluoroacetone as a precursor, coupled with reductive amination or alkylation. Column chromatography (ethyl acetate/hexane, 1:4) is critical for isolating intermediates .

Key Intermediates :

  • 2-(6-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol (Step 26-1 in ).
  • 5-Amino-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (via Vilsmeier-Haack formylation ).

Optimization Tip : Monitor reaction progress using TLC with UV detection (254 nm) and confirm regioselectivity via 1^1H NMR coupling constants .

Basic: Which spectroscopic and computational methods are most effective for characterizing the electronic structure and regioselectivity of this compound?

Methodological Answer:

  • Spectroscopy :
    • FT-IR/Raman : Identify functional groups (e.g., NH2_2 at ~3300 cm1^{-1}, CF3_3 at 1150–1250 cm1^{-1}) .
    • 1^1H/13^{13}C NMR : Resolve pyrazole ring protons (δ 6.5–7.5 ppm) and trifluoromethyl carbons (δ 120–125 ppm) .
  • Computational Tools :
    • Multiwfn : Analyze electron localization function (ELF) and electrostatic potential (ESP) to map nucleophilic/electrophilic sites .
    • DFT (B3LYP/6-311+G(d,p)) : Calculate HOMO-LUMO gaps and absolute hardness (η) to quantify reactivity .

Data Cross-Validation : Compare experimental IR peaks with DFT-simulated vibrational spectra to resolve ambiguities .

Advanced: How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for this compound?

Methodological Answer:

Identify Source of Discrepancy :

  • Basis Set Limitations : Upgrade from 6-31G to 6-311++G(3df,3pd) for better CF3_3 group accuracy .
  • Solvent Effects : Include polarizable continuum models (PCM) in DFT to mimic experimental solvent conditions .

Topological Analysis : Use Multiwfn to compare Laplacian of electron density (∇²ρ) at bond critical points with experimental bond lengths .

Case Study : In , DFT overestimated C-F stretching frequencies by 5% due to anharmonicity; applying scaling factors (0.96–0.98) aligned results.

Recommendation : Validate computational models against crystal structures (if available) or high-resolution MS/MS fragmentation .

Advanced: What strategies are recommended for optimizing the regioselective synthesis of this compound under varying catalytic conditions?

Methodological Answer:

  • Catalyst Screening :
    • Palladium/Copper Systems : Enhance cross-coupling efficiency for pyrazole-fluoropropanol linkages (e.g., Suzuki-Miyaura for aryl bromides) .
    • Acid/Base Media : Use NaHCO3_3 in DMF to suppress side reactions during trifluoromethylation .
  • Solvent Effects :
    • Polar Aprotic Solvents : DMF or DMSO improve solubility of intermediates but may require lower temps (0–5°C) to prevent decomposition .
  • Kinetic Control : Shorten reaction times (2–4 hr) and use excess trifluoroacetone (1.5 eq) to favor the desired regioisomer .

Case Study : In , switching from THF to DMF increased yield from 45% to 72% for a similar trifluoropropanol derivative.

Advanced: How does the trifluoromethyl group influence the compound’s electronic properties, and how can this be quantified using density-functional theory (DFT)?

Methodological Answer:

  • Electronic Effects :
    • Electron-Withdrawing Nature : CF3_3 lowers HOMO energy (-6.2 eV vs. -5.8 eV for non-fluorinated analogs), reducing nucleophilicity .
    • Hardness (η) : Calculated η values (4.5–5.2 eV) indicate moderate softness, favoring interactions with soft Lewis acids (e.g., transition metals) .
  • DFT Protocol :
    • Geometry Optimization : Use B3LYP/def2-TZVP to model CF3_3 conformation .
    • NBO Analysis : Quantify hyperconjugative interactions (e.g., σCF_{C-F} → σ*CN_{C-N} stabilizes pyrazole ring by ~8 kcal/mol) .
    • ESP Mapping : Visualize negative potential regions (-40 kcal/mol) near NH2_2 and CF3_3 groups to predict hydrogen-bonding sites .

Validation : Compare DFT-derived dipole moments (6.8–7.2 D) with experimental values from dielectric constant measurements .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,1,1-trifluoropropan-2-ol
Reactant of Route 2
Reactant of Route 2
2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,1,1-trifluoropropan-2-ol

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